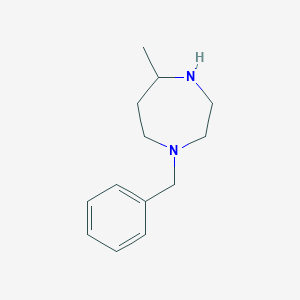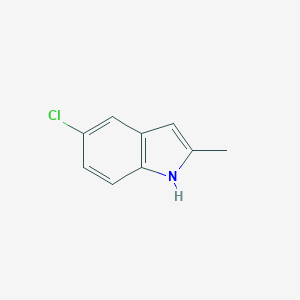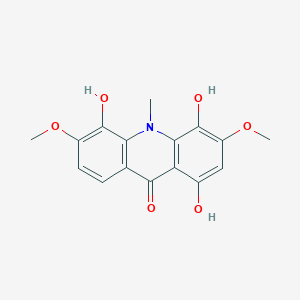
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and interfering with DNA synthesis.
Biochemische Und Physiologische Effekte
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- has been found to exhibit several unique biochemical and physiological effects. This compound has been shown to induce DNA damage, inhibit topoisomerase activity, and interfere with microtubule assembly. Additionally, it has been found to exhibit anti-inflammatory properties, making it useful for studying inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- in lab experiments is its potent antitumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-. One potential direction is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Additionally, this compound may be useful for studying the mechanisms of drug resistance in cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is a valuable tool for scientific research due to its unique properties. This compound has been found to exhibit potent antitumor and anti-inflammatory activity, making it useful for studying various biological processes. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- can be achieved through several methods, including the reaction of 1,4,5-trihydroxy-3,6-dimethoxy-9(10H)-acridinone with methyl iodide in the presence of a base. This method has been found to be efficient and reliable, with high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- has been extensively used in scientific research due to its unique properties. This compound has been found to exhibit potent antitumor activity, making it a valuable tool for studying cancer biology. Additionally, it has been found to have antibacterial and antifungal properties, making it useful for studying infectious diseases.
Eigenschaften
CAS-Nummer |
114216-93-2 |
|---|---|
Produktname |
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- |
Molekularformel |
C16H15NO6 |
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
1,4,5-trihydroxy-3,6-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H15NO6/c1-17-12-7(4-5-9(22-2)15(12)20)14(19)11-8(18)6-10(23-3)16(21)13(11)17/h4-6,18,20-21H,1-3H3 |
InChI-Schlüssel |
VPIBIZOGMALERE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2O)OC)C(=O)C3=C1C(=C(C=C3O)OC)O |
Kanonische SMILES |
CN1C2=C(C=CC(=C2O)OC)C(=O)C3=C1C(=C(C=C3O)OC)O |
Andere CAS-Nummern |
114216-93-2 |
Synonyme |
atalafoline B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



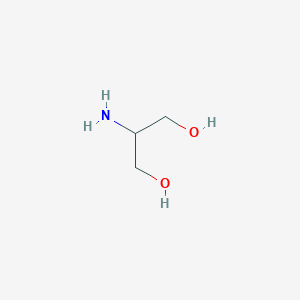

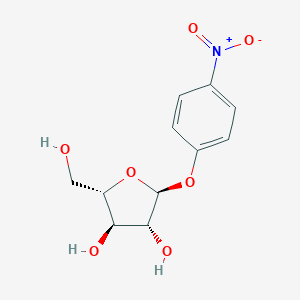
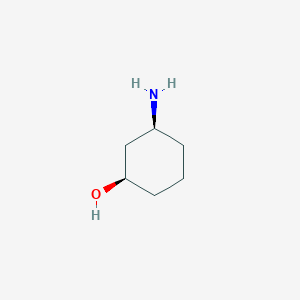
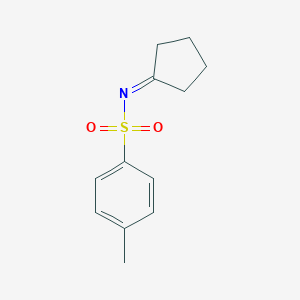
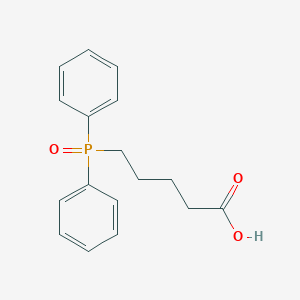
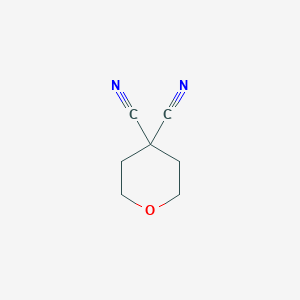
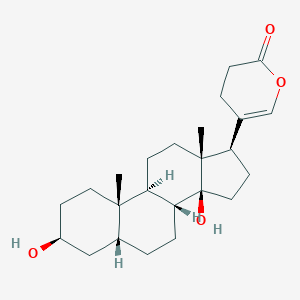
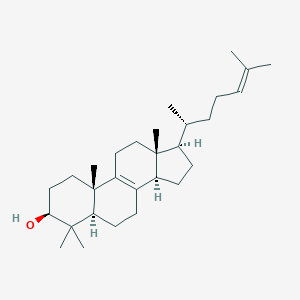
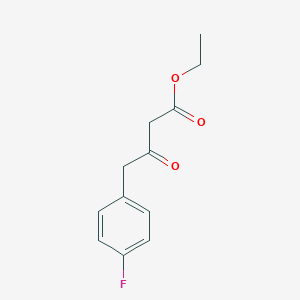
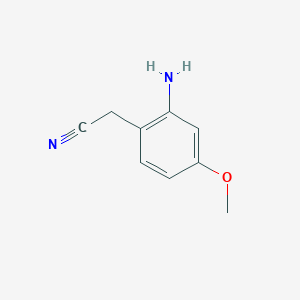
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
